A Technical Guide to the Physicochemical Characteristics of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
A Technical Guide to the Physicochemical Characteristics of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
Introduction: 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose, also commonly known as β-D-ribofuranose tetraacetate, is a fully protected derivative of D-ribose. The acetylation of the hydroxyl groups at the 1, 2, 3, and 5 positions enhances the compound's stability and solubility in organic solvents, making it a critical intermediate in synthetic organic chemistry and drug development.[1][2] It is particularly valuable in the synthesis of nucleosides, nucleotides, and other complex carbohydrates, where controlled glycosylation is required.[1][3][4] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its characterization, and a visualization of its application in synthetic workflows.
General and Physical Properties
Tetraacetylribofuranose is typically supplied as a white to off-white crystalline solid or powder.[1][3][5][6] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈O₉ | [3][7][8] |
| Molecular Weight | 318.28 g/mol | [3][7][8] |
| CAS Number | 13035-61-5 | [1][3][7] |
| Appearance | White to off-white crystalline powder/solid | [1][3][5][6] |
| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [5][9] |
| Density (Estimate) | 1.4171 g/cm³ | [1][10] |
Thermodynamic Data
The melting point of tetraacetylribofuranose is consistently reported in a narrow range, which is indicative of its purity. Boiling point data are typically estimated or predicted due to the compound's thermal lability at high temperatures.
| Property | Value | Reference |
| Melting Point | 80-83 °C | [1][3][5][6][10] |
| Boiling Point (Predicted) | 385.6 ± 42.0 °C | [5][9] |
| Boiling Point (Estimate) | 417.45 °C | [1][6][10] |
Solubility and Optical Characteristics
The acetyl groups render the molecule significantly more soluble in organic solvents compared to its parent sugar, D-ribose. As a chiral molecule, it rotates plane-polarized light, a property that is crucial for its characterization.
| Property | Solvent | Value / Observation | Reference |
| Solubility | Chloroform | Sparingly | [1][3][5][10] |
| Methanol | Slightly | [1][3][5][10] | |
| Pyridine | Slightly | [5][9] | |
| Dimethylformamide (DMF) | 10 mg/mL | [4] | |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | [4] | |
| PBS (pH 7.2) | 10 mg/mL | [4] | |
| Ethyl Acetate | Soluble | [6] | |
| Water | Slightly Soluble | [6] | |
| Specific Optical Rotation | Methanol | -14.5° (c=5) | [6][10] |
| Methanol | -15.4° (c=7) | [1][10][11] | |
| Chloroform | +11.4° ([α]26/D, c=10) | [1] |
Experimental Protocols
The characterization of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose relies on standard analytical techniques. Below are generalized protocols for key experimental procedures.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus to assess the purity of the compound.
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Sample Preparation: A small amount of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Measurement: The temperature is increased at a rapid rate initially, then slowed to 1-2 °C per minute as the temperature approaches the expected melting point (approx. 80 °C).
-
Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Optical Rotation Measurement (Polarimetry)
Optical activity is a key identifier for chiral molecules and is measured using a polarimeter.[12]
-
Sample Preparation: A solution of the compound is prepared by accurately weighing a specific mass of the sample and dissolving it in a precise volume of a specified solvent (e.g., 5 g in 100 mL of methanol for c=5).
-
Instrument Calibration: The polarimeter is calibrated with a blank solvent-filled cell to set the zero point.
-
Measurement: The sample solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter). The observed angle of rotation (α) is measured.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters (dm), and c is the concentration in g/mL.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound.[14]
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the resulting spectra are analyzed to confirm the presence of the acetyl and ribofuranose protons and carbons, verifying the compound's structure.
Synthetic Workflow Visualization
A primary application of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is as a key starting material in the synthesis of various nucleoside analogs, which are fundamental in drug discovery.[1][4] The following diagram illustrates a generalized workflow for this synthetic process.
Storage and Handling
Proper storage is essential to maintain the integrity of the compound.
-
Storage Conditions: Store in a cool, dry place. Recommended storage temperatures range from 4°C to room temperature.[1][3][6][10] It should be kept under an inert atmosphere to prevent degradation.[1][6][10]
-
Safety: The compound may cause skin, eye, and respiratory irritation.[6][7] Standard laboratory safety precautions, including the use of gloves and safety glasses, should be observed.
Conclusion
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is a well-characterized compound with defined physicochemical properties. Its consistent melting point, specific optical rotation, and characteristic spectroscopic data make its identification straightforward. As a stable, soluble, and reactive form of ribose, it remains an indispensable building block for researchers in medicinal chemistry and drug development, particularly for the synthesis of novel nucleoside-based therapeutics.
References
- 1. beta-D-Ribofuranose 1,2,3,5-tetraacetate | 13035-61-5 [chemicalbook.com]
- 2. CAS 13035-61-5: β-D-Ribofuranose, 1,2,3,5-tetraacetate [cymitquimica.com]
- 3. usbio.net [usbio.net]
- 4. caymanchem.com [caymanchem.com]
- 5. organicintermediate.com [organicintermediate.com]
- 6. chembk.com [chembk.com]
- 7. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (2R,3S,4S,5S)-5-(acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate | C13H18O9 | CID 908100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE | 144490-03-9 [chemicalbook.com]
- 10. beta-D-Ribofuranose 1,2,3,5-tetraacetate CAS#: 13035-61-5 [m.chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
